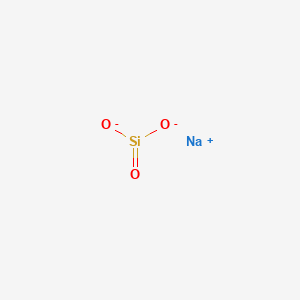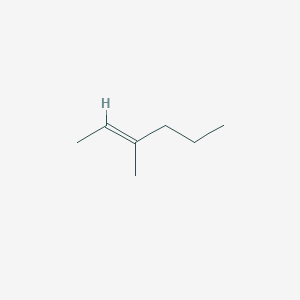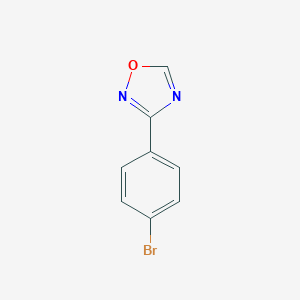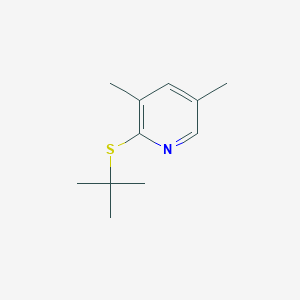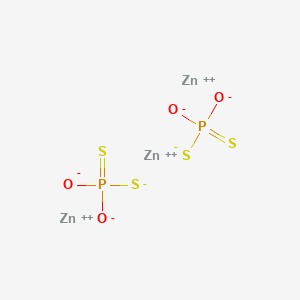
Zinc dithiophosphate
概要
説明
Zinc dithiophosphate (ZnDTP) is a widely used lubricant additive in the automotive industry. It has been extensively studied due to its excellent anti-wear and anti-oxidation properties.
科学的研究の応用
Antiwear Mechanisms
Zinc dithiophosphate (ZDDP) plays a crucial role in antiwear mechanisms, especially in motor oils. Martin (1999) and Martin et al. (2013) discuss ZDDP's ability to form protective tribofilms on metal surfaces, reducing wear in lubricated systems like engines. These films are formed through tribochemical reactions between zinc polyphosphate and metal oxides, adapting to different conditions to protect against abrasive wear. The presence of zinc metaphosphate and metal sulphides embedded in a phosphate matrix is also noted, contributing to the antiwear action of ZDDP (Martin, 1999); (Martin et al., 2013).
Tribological Performance
Studies by Özkan and Yaşa (2020) and Jiang et al. (1996) highlight ZDDP's role in improving tribological performance. ZDDP enhances the antiwear properties of lubricants by reacting with abrasive particles under pressure and shear. Özkan and Yaşa (2020) also found that combining ZnSO4 with MoS2 in base oil mimics ZDDP's friction characteristics, offering an alternative to ZDDP's use in lubricants (Özkan & Yaşa, 2020); (Jiang et al., 1996).
Antioxidant Action
The research by Burn (1966) explores the antioxidant properties of ZDDP. It acts as a chain-breaking agent, inhibiting the oxidation of various organic substances, thus playing a significant role in preventing oxidative wear in lubricated systems (Burn, 1966).
Electrical Contact Resistance
Yamaguchi et al. (1997) conducted studies on the electrical contact resistance (ECR) of ZDDP films on iron oxide surfaces. They aimed to understand the interaction of ZDDP with ferrous tribocouples in lubricating oils. This work contributes to our understanding of how ZDDP interacts with metal surfaces under different conditions (Yamaguchi, Ryason, & Hansen, 1997).
Surface Chemistry and Wear Reduction
ZDDP's role in surface chemistry and wear reduction has been explored through various techniques. Studies by Soltanahmadi et al. (2017) and Yamaguchi and Ryason (1993, 1996) employed techniques like Transmission Electron Microscopy (TEM) and Inelastic Electron Tunneling Spectroscopy (IETS) to analyze the composition and behavior of ZDDP on metal surfaces. These studies contribute to a deeper understanding of the molecular composition of antiwear films produced by ZDDP and their effectiveness in reducing engine wear (Soltanahmadi et al., 2017); (Yamaguchi & Ryason, 1993, 1996).
特性
CAS番号 |
19210-06-1 |
|---|---|
製品名 |
Zinc dithiophosphate |
分子式 |
O4P2S4Zn3 |
分子量 |
450.4 g/mol |
IUPAC名 |
trizinc;dioxido-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2H3O2PS2.3Zn/c2*1-3(2,4)5;;;/h2*(H3,1,2,4,5);;;/q;;3*+2/p-6 |
InChIキー |
WMYJOZQKDZZHAC-UHFFFAOYSA-H |
SMILES |
[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |
正規SMILES |
[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |
その他のCAS番号 |
19210-06-1 |
物理的記述 |
Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant. |
関連するCAS |
15834-33-0 (Parent) |
同義語 |
dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

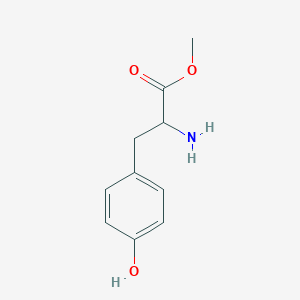
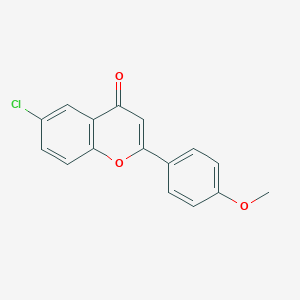
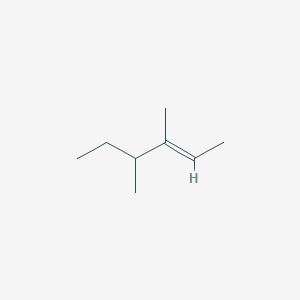
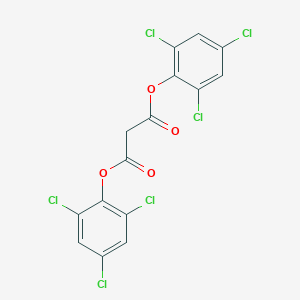
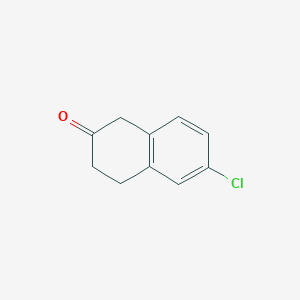
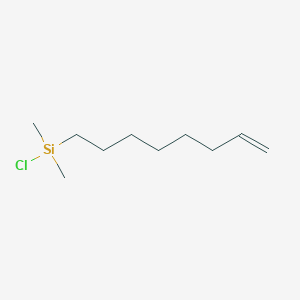
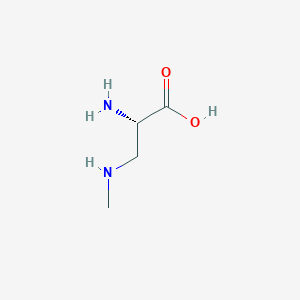
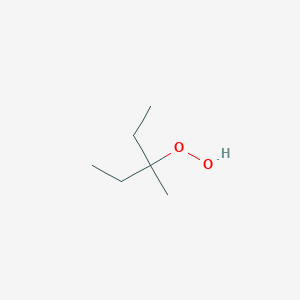
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
